Bicine

Catalog No.
S627427
CAS No.
150-25-4
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicine

CAS Number

150-25-4

Product Name

Bicine

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)

InChI Key

FSVCELGFZIQNCK-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(=O)O

Synonyms

BICINE, N,N-bis(2-hydroxyethyl)glycine, N,N-bis(2-hydroxyethyl)glycine, monosodium salt, N,N-bis(2-hydroxyethyl)glycine, sodium salt

Canonical SMILES

C(CO)N(CCO)CC(=O)O

Buffering Agent

Bicine functions primarily as a buffering agent in biological and biochemical experiments. Buffers maintain a stable pH within a specific range, which is crucial for many biological processes and reactions. Bicine has a working pH range of approximately 7.6 to 9.0, making it suitable for various research applications requiring a slightly alkaline environment [].

Here are some examples of how bicine is used as a buffering agent:

  • Enzyme assays: Bicine buffers are used to maintain a consistent pH during enzyme activity measurements, ensuring accurate and reliable results [].
  • Cell culture: Bicine buffers can help regulate the pH of cell culture media, creating optimal conditions for cell growth and function [].
  • Protein purification: Bicine buffers are employed in various protein purification techniques, such as ion exchange chromatography, to maintain protein stability and functionality.

Other Applications

Beyond its primary function as a buffer, bicine finds use in other scientific research areas:

  • Protein crystallization: Bicine can aid in the crystallization of proteins, a crucial step in determining their three-dimensional structure [].
  • Study of amyloid formation: Bicine has been shown to promote the formation of amyloid-beta fibrils, which are associated with Alzheimer's disease and other neurodegenerative conditions. This research helps scientists understand the mechanisms of amyloid formation [].

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer with the molecular formula C6H13NO4. It has a pKa value of 8.35 at 20 °C, making it effective in maintaining pH stability in biological systems. Bicine is part of the Good's buffer family, which are designed to minimize interference with bio

Bicine functions as a buffer by acting as a weak acid and its conjugate base. When an acid is introduced into the solution, Bicine acts as a base, consuming the additional protons and minimizing the pH change. Conversely, when a base is added, Bicine acts as an acid, releasing protons to counteract the pH increase []. This buffering capacity helps maintain a stable pH environment, which is critical for the proper function of many biological molecules in research settings.

  • Wear gloves and eye protection when handling the solid form [].
  • Avoid prolonged or repeated exposure [].
Typical of amino acids and their derivatives. For instance:

  • Buffering Reactions: Bicine maintains pH by equilibrating between its protonated and deprotonated forms.
  • Metal Chelation: Although it has low metal chelation capability compared to other buffers, bicine can still form complexes with certain metal ions under specific conditions .
  • Hydrolysis: Bicine can undergo hydrolysis when reacting with strong acids or bases, leading to the formation of its constituent components .

Bicine is recognized for its minimal toxicity and compatibility with biological systems. It has been shown to:

  • Support enzyme activity by providing a stable pH environment.
  • Be utilized in various biochemical assays and protein purification processes due to its low interference with biological molecules .

Bicine is synthesized through the reaction of glycine with ethylene oxide. The process involves:

  • The initial formation of a lactone intermediate.
  • Hydrolysis of this lactone to yield bicine as the final product .

This method provides a straightforward pathway for producing bicine in laboratory settings.

Studies have shown that bicine interacts favorably with various biomolecules without significantly altering their structure or function. For example:

  • It has been used effectively in labeling antibodies, where it helps maintain the integrity of the proteins during the labeling process .
  • Research indicates that bicine can be combined with other compounds like tricine for enhanced effects in chemical treatments .

Bicine shares similarities with several other buffering agents. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulapKa ValueKey Characteristics
BicineC6H13NO48.35Low metal chelation; zwitterionic; high solubility
TricineC6H13NO57.75Similar buffering capacity; slightly higher chelation
HEPESC8H18N2O4S7.55Higher solubility; commonly used in cell culture
MOPSC7H15NO4S7.15Effective at lower pH; good for biological systems

Bicine's unique combination of low toxicity, effective buffering range, and minimal interaction with biomolecules distinguishes it from these similar compounds.

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

UNII

1J484QFI1O

Related CAS

139-41-3 (mono-hydrochloride salt)
17123-43-2 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 123 of 125 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

150-25-4

Wikipedia

Bicine

General Manufacturing Information

Glycine, N,N-bis(2-hydroxyethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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